molecular formula C13H13BrN2O B375389 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine CAS No. 503039-05-2

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Cat. No.: B375389
CAS No.: 503039-05-2
M. Wt: 293.16g/mol
InChI Key: KADHEDDBYDZCJK-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is a compound that has been synthesized for use in drug discovery . It is an intermediate compound, meaning it is used in the synthesis of other compounds .


Synthesis Analysis

This compound was synthesized by the reaction of 5-bromo-pyridin-2-amine and 3,4-dimeth-oxy-benzaldehyde . It is also a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .


Molecular Structure Analysis

The molecular formula of this compound is C13H13BrN2O . In the crystal form of the compound, molecules are linked via pairs of N-H⋯N hydrogen bonds, leading to the formation of inversion dimers .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 293.16 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Photophysical and Photochemical Properties

  • Novel benzenesulfonamide derivatives, including a compound structurally similar to "5-bromo-N-(4-methoxybenzyl)pyridin-2-amine," were synthesized and characterized. Their photophysical and photochemical properties were investigated, highlighting their suitability for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activity

  • Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes, including a compound similar to the one of interest, showed varying degrees of antimicrobial activity against several bacterial strains, indicating their potential as antimicrobial agents (Dueke-Eze, Fasina, & Idika, 2011).

Photodynamic Therapy Applications

  • A zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base related to "this compound" was synthesized and characterized. Its photophysical and photochemical properties suggest it could be a potential photosensitizer candidate in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Synthesis of Intermediates for Drug Development

  • The compound and its derivatives have been utilized in the synthesis of intermediates for drug development, including HIV-1 integrase inhibitors, demonstrating the versatility and significance of these compounds in medicinal chemistry (Boros et al., 2007).

Environmental and Biological Applications

  • Research into the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, including derivatives of "this compound," highlighted their potential in environmental and biological applications. The study examined their quantum mechanical properties and biological activities, offering insights into their applicability in various fields (Ahmad et al., 2017).

Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHEDDBYDZCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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